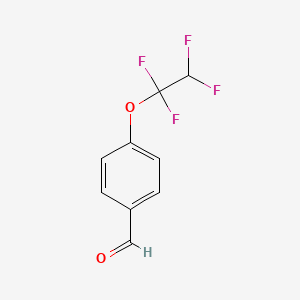

4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBIQWAGWYPSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067908 | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35295-36-4 | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35295-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035295364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1,1,2,2-TETRAFLUOROETHOXY)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KPY5WAK15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: Principles and Field-Proven Practices

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a valuable fluorinated building block in medicinal chemistry and materials science. The document elucidates the predominant synthetic pathway, grounded in the nucleophilic addition of a phenoxide to tetrafluoroethylene (TFE). We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Significance of Fluorinated Moieties

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group, in particular, serves as a metabolically robust lipophilic hydrogen bond donor, making it an attractive substituent in the design of novel therapeutics and advanced materials. This compound is a key intermediate, possessing this valuable fluoroalkoxy group attached to a versatile benzaldehyde platform, which allows for a wide array of subsequent chemical transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions.[1][2]

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule disconnects the ether linkage. This approach identifies 4-hydroxybenzaldehyde and a tetrafluoroethylene (TFE) synthon as the primary starting materials. This strategy is predicated on forming the C-O bond via the reaction of a nucleophilic phenoxide with an electrophilic tetrafluoroethyl source.

Caption: Retrosynthetic analysis of the target compound.

Core Synthesis Pathway: Williamson-Type Ether Synthesis via Nucleophilic Addition

The most direct and industrially scalable method for synthesizing this compound is a variation of the Williamson ether synthesis.[3][4] This process involves the base-mediated reaction of 4-hydroxybenzaldehyde with tetrafluoroethylene.[5]

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. First, a suitable base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to generate the corresponding 4-formylphenoxide anion.[6][7] This phenoxide then acts as a potent nucleophile.

In the second step, the phenoxide attacks one of the carbon atoms of the electron-deficient double bond in tetrafluoroethylene. The strong inductive effect of the four fluorine atoms renders the TFE molecule highly susceptible to nucleophilic attack. This addition reaction forms a fluoro-carbanion intermediate, which is subsequently protonated during aqueous work-up to yield the final 1,1,2,2-tetrafluoroethoxy group.

Caption: The two-step synthesis pathway.

Key Reagents and Process Parameters

The success of this synthesis is contingent upon the careful selection of reagents and the precise control of reaction conditions.

| Parameter | Selection / Range | Rationale & Field Insights |

| Starting Material | 4-Hydroxybenzaldehyde | A readily available and cost-effective precursor. Purity should be >98% to avoid side reactions.[8] |

| Fluorinating Agent | Tetrafluoroethylene (TFE) | A gaseous reagent; reactions must be conducted in a pressure-rated autoclave. Careful handling is required due to its ability to polymerize. |

| Base | Potassium Hydroxide (KOH) | Often preferred over NaOH due to the higher solubility of potassium phenoxides in common aprotic polar solvents. Stoichiometry is critical; typically 1.0-1.2 equivalents are used. |

| Solvent | Aprotic Polar (e.g., DMF, NMP) | These solvents effectively dissolve the phenoxide salt and are stable at the required reaction temperatures. Anhydrous conditions are preferred to prevent consumption of the base. |

| Temperature | 50 - 100 °C | The reaction requires thermal energy to proceed at a reasonable rate. However, temperatures above 100°C can increase the risk of TFE polymerization.[6] |

| Pressure | 5 - 15 bar | The pressure is primarily determined by the amount of TFE charged into the autoclave and the reaction temperature. It ensures a sufficient concentration of TFE in the liquid phase. |

| Reaction Time | 1 - 8 hours | Monitored by techniques like GC or TLC to ensure complete consumption of the starting material.[6] |

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with checkpoints to ensure the reaction is proceeding as expected.

Materials & Equipment:

-

4-Hydroxybenzaldehyde (>98%)

-

Potassium Hydroxide (pellets, >85%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrafluoroethylene (TFE) gas cylinder with regulator

-

High-pressure autoclave (e.g., Hastelloy) equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Workflow Diagram:

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Reactor Charging: In a suitably sized autoclave, charge 4-hydroxybenzaldehyde (1.0 eq), potassium hydroxide (1.1 eq), and anhydrous DMF (approx. 5-10 mL per gram of aldehyde).

-

Inerting: Seal the autoclave and purge the headspace with dry nitrogen three times to remove all oxygen.

-

Phenoxide Formation: Begin stirring and gently heat the mixture to 40-50°C. Stir for 30-60 minutes to ensure complete formation of the potassium phenoxide salt. A slight color change may be observed.

-

TFE Addition: Cool the reactor to below 10°C. Carefully introduce TFE gas from the cylinder until the desired pressure (e.g., 8 bar) is reached. Close the TFE inlet valve.

-

Reaction: Slowly heat the reaction mixture to 80°C. A drop in pressure should be observed as the gaseous TFE is consumed. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by sampling (if possible) or by observing the stabilization of the pressure.

-

Cooldown and Venting: Once the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess TFE into a suitable scrubbing solution.

-

Aqueous Work-up: Open the reactor and pour the reaction mixture into cold water. Acidify with dilute HCl to a pH of ~5-6. Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is typically a yellow to brown oil. Purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Product Isolation: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a colorless to pale yellow liquid.

Product Characterization & Physical Properties

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | [9] |

| Molecular Weight | 222.14 g/mol | [10] |

| Boiling Point | ~227 °C (lit.) | [11] |

| Density | ~1.343 g/mL at 25 °C (lit.) | [11] |

| Refractive Index | n20/D ~1.46 (lit.) | [12] |

| Appearance | Colorless to light yellow liquid |

Expected Spectroscopic Data:

-

¹H NMR: Will show characteristic peaks for the aldehyde proton (~9.9-10.1 ppm), the aromatic protons (~7.0-8.0 ppm), and a triplet of triplets for the terminal CHF₂ proton (~5.9-6.5 ppm) due to coupling with the adjacent CF₂ group and the fluorine atoms on the same carbon.

-

¹⁹F NMR: Will show two distinct multiplets corresponding to the two different CF₂ environments.

-

IR Spectroscopy: Will exhibit strong absorbances for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-O-C ether stretch, and strong C-F bonds.[7]

-

Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z 222.

Safety Considerations

-

Tetrafluoroethylene (TFE): TFE is a flammable gas that can polymerize violently, especially in the presence of oxygen or at high temperatures. All reactions must be conducted in a certified pressure vessel under an inert atmosphere.

-

Potassium Hydroxide: KOH is a corrosive strong base. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

High-Pressure Reactions: All personnel must be trained in the proper use of high-pressure equipment. The autoclave should be placed behind a blast shield during the reaction.

Conclusion

The synthesis of this compound via the nucleophilic addition of 4-hydroxybenzaldehyde to tetrafluoroethylene is a robust and scalable method. By understanding the underlying reaction mechanism and carefully controlling key process parameters such as temperature, pressure, and stoichiometry, researchers can reliably produce this valuable fluorinated intermediate. The detailed protocol and insights provided in this guide serve as a solid foundation for the successful implementation of this synthesis in a laboratory or industrial setting.

References

- 1. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 6. byjus.com [byjus.com]

- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. 35295-36-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 11. This compound | 35295-36-4 [chemicalbook.com]

- 12. This compound | CAS: 35295-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. This fluorinated aromatic aldehyde is a versatile building block with significant potential in medicinal chemistry and materials science. The strategic incorporation of the tetrafluoroethoxy group imparts unique electronic properties, influencing the molecule's reactivity and the biological and material characteristics of its derivatives. This document serves as a critical resource for researchers seeking to leverage the distinct attributes of this compound in their scientific endeavors.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorinated benzaldehydes are a class of organic compounds that have garnered considerable attention in various scientific fields, particularly in drug discovery and materials science. The introduction of fluorine atoms into the benzaldehyde scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to the development of more potent and selective therapeutic agents and advanced materials with enhanced properties. This compound, with its unique tetrafluoroethoxy substituent, offers a compelling platform for the design of novel molecules with tailored functionalities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 35295-36-4 | [1][2][3] |

| Molecular Formula | C₉H₆F₄O₂ | [1][3][4] |

| Molecular Weight | 222.14 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [5] |

| Boiling Point | 227 °C (lit.) | [1][2] |

| Density | 1.343 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.46 (lit.) | [1][2] |

| Predicted XlogP | 3.0 | [6] |

| SMILES | O=Cc1ccc(OC(F)(F)C(F)F)cc1 | [7] |

| InChI | 1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-5,8H | [1] |

| InChI Key | ZTBIQWAGWYPSHC-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established and reliable method for forming ethers. This approach offers high yields and is amenable to scale-up.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The primary route to this compound involves the reaction of 4-hydroxybenzaldehyde with a suitable 1,1,2,2-tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethyl bromide, in the presence of a base. The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with the tetrafluoroethylating agent.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous Williamson ether syntheses for similar compounds.[8]

-

Reaction Setup: To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Addition of Alkylating Agent: To this suspension, add 1,1,2,2-tetrafluoroethyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton between δ 9.8-10.0 ppm. The aromatic protons will likely appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. The proton of the CHF₂ group should appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the fluorine atoms on the same carbon.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the aldehydic carbon around δ 190-195 ppm. The aromatic carbons will have distinct signals, with the carbon attached to the oxygen appearing at a lower field. The two carbons of the tetrafluoroethoxy group will also be distinguishable.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two different fluorine environments (CHF₂ and CF₂), with characteristic coupling patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-O-C stretching will be observed in the fingerprint region. The C-F stretching vibrations will appear as strong bands in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is predicted to show a molecular ion peak (M⁺) at m/z 222.[6] Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) to give a stable acylium ion at m/z 221, and the loss of the formyl group (CHO) to give a peak at m/z 193.[1][9] Further fragmentation of the tetrafluoroethoxy group is also anticipated.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of this compound is the primary site of its chemical reactivity, making it a valuable precursor for a variety of organic transformations.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the tetrafluoroethoxy group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This facilitates reactions with a wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), cyanides, and amines.

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[10][11] this compound can readily participate in Wittig reactions with various phosphorus ylides to generate a diverse array of substituted styrenes. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used (stabilized or non-stabilized).[10]

Caption: General scheme of the Wittig reaction with the target aldehyde.

Reductive Amination

Reductive amination allows for the conversion of the aldehyde into a variety of primary, secondary, and tertiary amines. This two-step, one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by reduction with a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Applications in Drug Discovery and Materials Science

The unique properties conferred by the tetrafluoroethoxy group make this compound an attractive building block in both medicinal chemistry and materials science.

Medicinal Chemistry

The incorporation of fluorinated motifs is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. While specific applications of this compound in drug discovery are not extensively documented in publicly available literature, its structural features suggest potential utility in several therapeutic areas. For instance, related fluorinated benzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell survival and chemoresistance.[12][13] Furthermore, a patent for fluoroalkoxy substituted benzimidazoles, useful as gastric acid secretion inhibitors, mentions 4-(1,1,2,2-tetrafluoroethoxy)aniline as an intermediate, which can be synthesized from the corresponding benzaldehyde.[14]

Materials Science

In materials science, fluorinated compounds are valued for their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. Fluorinated liquid crystals are a significant area of research, and the introduction of fluorine can influence properties such as dielectric anisotropy and melting point.[15] While direct applications of this compound in liquid crystals are not explicitly reported, its rigid aromatic core and polarizable tetrafluoroethoxy group make it a promising candidate for incorporation into novel liquid crystalline materials.

Safety and Handling

This compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[1][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. Its unique physicochemical properties, stemming from the tetrafluoroethoxy group, offer researchers a powerful tool for molecular design. This technical guide provides a foundational understanding of this compound, intended to facilitate its application in cutting-edge research and development.

References

- 1. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35295-36-4 [chemicalbook.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | CAS: 35295-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound | 35295-36-4 | TCI AMERICA [tcichemicals.com]

- 6. PubChemLite - this compound (C9H6F4O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound 97 35295-36-4 [sigmaaldrich.com]

- 8. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors - Google Patents [patents.google.com]

- 15. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Introduction

4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, with CAS number 35295-36-4, is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] The incorporation of the tetrafluoroethoxy moiety can substantially alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in drug design.[3]

Molecular Structure and Analytical Overview

The primary objective of a multi-technique spectroscopic analysis is to confirm the molecular structure, where every proton, carbon, and functional group is accounted for.

Molecular Formula: C₉H₆F₄O₂[4] Molecular Weight: 222.14 g/mol [4]

Below is the annotated chemical structure, which will serve as the reference for all subsequent spectral assignments.

Caption: Annotated structure of this compound.

Part 1: ¹H NMR Spectroscopy – The Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most direct insight into the hydrogen environment of a molecule. For this compound, we anticipate a distinct set of signals confirming the presence of the aldehyde, the disubstituted aromatic ring, and the unique tetrafluoroethoxy group.

Predicted ¹H NMR Data

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Expert Insights |

| H-C7 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | N/A | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing C=O. Its lack of adjacent protons results in a sharp singlet. |

| H2 / H6 | 7.90 - 8.00 | Doublet (d) | J (ortho) ≈ 8-9 Hz | These protons are ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. They are coupled to H3/H5, respectively. |

| H3 / H5 | 7.35 - 7.45 | Doublet (d) | J (ortho) ≈ 8-9 Hz | These protons are ortho to the electron-donating ether oxygen, which shields them relative to H2/H6. They appear further upfield. |

| H-C9 | 6.0 - 6.5 | Triplet of triplets (tt) | ²JH-F ≈ 53 Hz, ³JH-F ≈ 3-5 Hz | This proton is on a carbon adjacent to a CF₂ group and bonded to another CF₂ group. The large coupling (²J) arises from the two geminal fluorine atoms, splitting the signal into a triplet. Each of these peaks is further split into a triplet by the smaller coupling (³J) to the two vicinal fluorine atoms on C8. This complex pattern is a definitive signature of the -CF₂CHF₂ moiety. |

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible data.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Part 2: ¹³C NMR Spectroscopy – The Carbon Backbone

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom, revealing the carbon skeleton of the molecule. The use of proton broadband decoupling simplifies the spectrum to a series of singlets, whose chemical shifts are highly informative.

Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Coupled) | Rationale & Expert Insights | |:---|:---|:---|:---|:---| | C7 (C=O) | 190 - 192 | Singlet | The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield. | | C4 (C-O) | 162 - 165 | Triplet (²JC-F ≈ 35-40 Hz) | This aromatic carbon is directly attached to the ether oxygen, shifting it downfield. It experiences coupling to the two fluorine atoms on C8. | | C1 (C-CHO) | 131 - 133 | Singlet | The ipso-carbon attached to the aldehyde group. Its chemical shift is influenced by the carbonyl's electron-withdrawing nature. | | C2 / C6 | 132 - 134 | Singlet | Aromatic carbons ortho to the aldehyde group. | | C3 / C5 | 115 - 117 | Singlet | Aromatic carbons ortho to the ether group. Shielded by the oxygen's lone pairs. | | C8 (-OCF₂-) | 118 - 122 | Triplet (¹JC-F ≈ 250-260 Hz) | This carbon is directly bonded to two fluorine atoms, resulting in a very large one-bond C-F coupling constant that splits the signal into a triplet. | | C9 (-CHF₂-) | 110 - 114 | Triplet (¹JC-F ≈ 240-250 Hz) | This carbon is also directly bonded to two fluorine atoms, leading to a large one-bond C-F coupling constant and a triplet signal. The presence of a proton slightly shields it relative to C8. |

Experimental Protocol: ¹³C NMR Spectroscopy

The low natural abundance of ¹³C necessitates slightly different acquisition parameters compared to ¹H NMR.

-

Sample Preparation: A more concentrated sample is preferred (20-50 mg in ~0.7 mL of CDCl₃).

-

Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used on a 100 MHz (for ¹³C) spectrometer. A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low sensitivity of the ¹³C nucleus. The spectral width should be set to ~240 ppm.

-

Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing, and referencing (CDCl₃ solvent peak at 77.16 ppm).

Part 3: FT-IR Spectroscopy – Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Expert Insights |

| ~3080 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |

| ~2830 & ~2730 | Aldehyde C-H Stretch | Weak | These two distinct, weak bands, known as Fermi doublets, are a hallmark of the aldehyde functional group and provide strong evidence for its presence. |

| 1700 - 1715 | Aldehyde C=O Stretch | Strong, Sharp | The conjugation of the carbonyl with the aromatic ring slightly lowers its stretching frequency from that of a saturated aldehyde. This is typically the most intense peak in the spectrum. |

| 1590 - 1610 | Aromatic C=C Stretch | Strong-Medium | Vibrations of the carbon-carbon double bonds within the benzene ring. |

| 1240 - 1260 | Aryl-O Stretch (C-O-C) | Strong | The stretching vibration of the ether linkage to the aromatic ring. |

| 1100 - 1300 | C-F Stretch | Very Strong | C-F bonds produce extremely strong, often broad, absorption bands. The presence of multiple fluorine atoms results in a complex and intense absorption pattern in this region, confirming the fluoroalkane character of the side chain. |

Experimental Protocol: FT-IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

Part 4: Mass Spectrometry – Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, we would expect to see the molecular ion and characteristic losses of its functional components.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Predicted Ion | Rationale & Expert Insights |

| 222 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. Its presence confirms the molecular weight of 222.14 g/mol .[5] |

| 221 | [M-H]⁺ | A common fragment resulting from the loss of the aldehydic hydrogen. Often a prominent peak in the spectra of aldehydes. |

| 193 | [M-CHO]⁺ | Resulting from the loss of the formyl radical (•CHO, 29 Da). |

| 121 | [C₇H₅O₂]⁺ | This corresponds to the 4-hydroxybenzoyl cation, resulting from cleavage of the C-O ether bond and loss of the C₂HF₄ radical. |

| 103 | [C₂HF₄]⁺ | The tetrafluoroethyl radical cation, though likely less stable and abundant. |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at ~100°C and ramping to ~250°C to ensure proper volatilization and separation.

-

Mass Spectrometry (MS): The GC eluent is directed into an electron ionization (EI) source (standard 70 eV). The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum corresponding to that peak is analyzed for the molecular ion and fragmentation pattern.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and definitive analytical package for the structural verification of this compound. The predicted spectral data presented in this guide, rooted in fundamental chemical principles, establishes a clear set of benchmarks for researchers. The aldehyde proton singlet near 10 ppm, the characteristic AA'BB' aromatic pattern, and the unique triplet of triplets for the -CHF₂ proton in ¹H NMR are key identifiers. These are complemented by the downfield carbonyl signal in ¹³C NMR, the strong C=O and C-F stretches in the FT-IR spectrum, and the molecular ion peak at m/z 222 in the mass spectrum. Adherence to the outlined protocols will ensure the generation of high-fidelity data, enabling confident structural confirmation and facilitating the progression of research and development endeavors.

References

An In-Depth Technical Guide to the Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Introduction: The Significance of the Tetrafluoroethoxy Moiety in Modern Chemistry

The incorporation of fluorine and fluorinated alkyl groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make it a valuable tool for fine-tuning the properties of bioactive compounds and advanced materials. Among the various fluorinated substituents, the 1,1,2,2-tetrafluoroethoxy group (–OCHF₂CF₂) has emerged as a particularly interesting moiety. Its presence can significantly influence the conformational preferences and binding affinities of molecules, making it a desirable feature in the design of novel pharmaceuticals and functional materials.

4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a key building block that provides a versatile platform for the introduction of the tetrafluoroethoxy group into a wide range of molecular scaffolds. The aldehyde functionality serves as a synthetic handle for numerous chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures. This guide provides an in-depth technical overview of the primary and most practical synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for successful synthesis.

Primary Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet robust reaction remains a mainstay in organic synthesis for the formation of ethers from an alkoxide and an alkyl halide.[1][2] The overall transformation for the synthesis of the target molecule is depicted below:

Caption: Overall reaction scheme for the synthesis of this compound.

The reaction proceeds in two key steps:

-

Deprotonation of 4-hydroxybenzaldehyde: A suitable base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of a 1,1,2,2-tetrafluoroethyl halide, displacing the halide leaving group in a bimolecular nucleophilic substitution (Sₙ2) reaction.

Mechanistic Insights

The Williamson ether synthesis is a classic example of an Sₙ2 reaction. The key mechanistic features are:

-

Concerted Mechanism: The bond formation between the oxygen of the phenoxide and the carbon of the tetrafluoroethyl group occurs simultaneously with the breaking of the carbon-halide bond.

-

Backside Attack: The nucleophilic phenoxide attacks the carbon atom from the side opposite to the leaving group.

-

Stereochemistry: While not relevant for the tetrafluoroethyl group, in cases where the electrophilic carbon is a stereocenter, the Sₙ2 mechanism leads to an inversion of configuration.

Caption: Mechanistic pathway of the Williamson ether synthesis.

Experimental Protocol: A Representative Procedure

Starting Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Hydroxybenzaldehyde | 122.12 | ≥98% | Commercially Available |

| 1,1,2,2-Tetrafluoroethyl Iodide | 227.93 | ≥97% | Commercially Available or Synthesized |

| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous, ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | Commercially Available |

| Diethyl Ether | 74.12 | Anhydrous | Commercially Available |

| Deionized Water | 18.02 | - | Laboratory Supply |

| Brine (saturated NaCl solution) | - | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (22.6 g, 163.8 mmol, 2.0 equiv), and anhydrous N,N-dimethylformamide (100 mL).

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.

-

Addition of Alkylating Agent: Slowly add 1,1,2,2-tetrafluoroethyl iodide (22.2 g, 97.5 mmol, 1.2 equiv) to the reaction mixture via a dropping funnel over a period of 15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[5]

Caption: A streamlined workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid[6] |

| Molecular Formula | C₉H₆F₄O₂[7] |

| Molecular Weight | 222.14 g/mol [7] |

| Boiling Point | 227 °C (lit.)[5] |

| Density | 1.343 g/mL at 25 °C (lit.)[5] |

| Refractive Index (n²⁰/D) | 1.46 (lit.)[5] |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, and the -OCHF₂ proton. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, and the carbons of the tetrafluoroethoxy group. |

| ¹⁹F NMR | Characteristic signals for the -CF₂- and -CHF₂ groups. |

| IR Spectroscopy | Strong absorption for the C=O stretch of the aldehyde, and C-O and C-F stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Alternative Starting Materials and Synthetic Considerations

Tetrafluoroethylating Agents

While 1,1,2,2-tetrafluoroethyl iodide is a suitable reagent, other tetrafluoroethylating agents could potentially be employed.

-

Tetrafluoroethylene (TFE): The direct reaction of the 4-formylphenoxide with tetrafluoroethylene gas is a potential route. However, TFE is a flammable and potentially explosive gas that requires specialized handling equipment and procedures, making it less practical for many research laboratories.[8]

-

Other 1,1,2,2-Tetrafluoroethyl Halides: The corresponding bromide or chloride could also be used, although their reactivity in Sₙ2 reactions is generally lower than that of the iodide.

Alternative Synthetic Routes

While the Williamson ether synthesis is the most direct approach, other strategies for the synthesis of fluorinated benzaldehydes could be considered, though they are likely to be more complex and less efficient for this specific target molecule.

-

Halogen Exchange (Halex) Reaction: Starting from 4-(1,1,2,2-tetrachloroethoxy)benzaldehyde, a halogen exchange reaction with a fluoride source could be envisioned. However, the synthesis of the starting material and the conditions required for the Halex reaction may be challenging.

-

Formylation of a Precursor: Formylation of a pre-existing 1-(1,1,2,2-tetrafluoroethoxy)benzene could be another possibility, for instance, through a Vilsmeier-Haack or Gattermann-Koch reaction. This would require the prior synthesis of the tetrafluoroethoxybenzene derivative.

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reliable and well-understood reaction. By employing 4-hydroxybenzaldehyde and a suitable 1,1,2,2-tetrafluoroethyl halide, researchers can access this valuable building block in good yields. The straightforward nature of this synthetic route, coupled with the commercial availability of the starting materials, makes it an attractive method for both academic and industrial laboratories. The ability to introduce the unique tetrafluoroethoxy moiety via this versatile benzaldehyde opens up numerous possibilities for the development of novel pharmaceuticals and advanced materials with tailored properties.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 35295-36-4 [chemicalbook.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]

chemical reactivity of the aldehyde group in fluorinated benzaldehydes

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in Fluorinated Benzaldehydes

Abstract

The introduction of fluorine atoms into the benzaldehyde scaffold profoundly alters the chemical reactivity of the aldehyde functional group. This technical guide provides a comprehensive analysis of the electronic effects of fluorine substitution and its mechanistic consequences on a variety of canonical aldehyde reactions. We delve into the enhanced electrophilicity of the carbonyl carbon, offering field-proven insights into reaction kinetics and pathways. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also detailed, validated experimental protocols for key synthetic transformations, including nucleophilic additions, oxidations, reductions, and pivotal carbon-carbon bond-forming reactions.

The Fluorine Factor: Electronic Influence on Aldehyde Reactivity

The unique properties of fluorine—the most electronegative element—are central to its utility in modifying molecular behavior. When appended to a benzaldehyde ring, fluorine atoms exert a powerful influence on the aldehyde group's reactivity, primarily through a strong electron-withdrawing inductive effect (-I effect).

This inductive withdrawal of electron density from the aromatic ring extends to the carbonyl carbon of the aldehyde. The result is a significant increase in the partial positive charge (δ+) on this carbon, enhancing its electrophilicity.[1][2] This heightened electrophilicity makes the aldehyde more susceptible to attack by nucleophiles, often accelerating reaction rates compared to non-fluorinated benzaldehyde.[1][3] While fluorine in the para position can theoretically exert a weak, resonance-donating effect (+R effect), the inductive effect is overwhelmingly dominant in governing the reactivity of the distal aldehyde group.

This fundamental electronic modification is the cornerstone for understanding the behavior of fluorinated benzaldehydes in a wide array of chemical transformations, which has significant implications for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

Caption: Impact of fluorine's inductive effect on benzaldehyde reactivity.

Core Reactivity: Nucleophilic Addition

The quintessential reaction of an aldehyde is nucleophilic addition. The increased electrophilicity of the carbonyl carbon in fluorinated benzaldehydes makes this a particularly favorable process.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[7] This intermediate is then typically protonated to yield an alcohol product. The electron-withdrawing fluorine atoms stabilize the developing negative charge on the oxygen in the transition state, thereby lowering the activation energy of the nucleophilic attack.

Caption: General mechanism for nucleophilic addition to an aldehyde.

Oxidation and Reduction of the Aldehyde Group

Oxidation to Carboxylic Acids

The aldehyde group in fluorinated benzaldehydes is readily oxidized to the corresponding carboxylic acid.[8] Common laboratory oxidizing agents are effective, but care must be taken as the aldehyde is also susceptible to air oxidation, which can lead to the formation of fluorinated benzoic acid impurities over time.[9]

A notable transformation is the Baeyer-Villiger oxidation, where the aldehyde is converted to a phenol via a formate ester intermediate. This has been applied in the synthesis of radiolabeled compounds like 4-[¹⁸F]fluoroguaiacol.[10]

Reduction to Alcohols

Fluorinated benzaldehydes can be reduced to their corresponding benzyl alcohols using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

The Cannizzaro Reaction: A Disproportionation Pathway

Under strongly basic conditions, fluorinated benzaldehydes, which lack α-hydrogens, can undergo the Cannizzaro reaction. This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, and a second molecule is oxidized to the carboxylic acid.[11] This is a critical consideration and a potential side reaction in base-mediated transformations like the Wittig reaction.[11]

Carbon-Carbon Bond Formation: Synthetic Cornerstones

The enhanced reactivity of fluorinated benzaldehydes makes them excellent substrates for a variety of crucial carbon-carbon bond-forming reactions.

The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes using a phosphorus ylide.[8][12] The reaction of fluorinated benzaldehydes with ylides is often efficient. However, the choice of base and reaction conditions is critical to avoid the competing Cannizzaro side reaction.[11] Using milder organic bases or a two-phase system can help suppress decomposition pathways and favor the desired alkene product.[11][13]

-

Objective: To synthesize 4-fluorostilbene from 4-fluorobenzaldehyde and benzyltriphenylphosphonium chloride.

-

Causality: This protocol utilizes a two-phase system with 50% aqueous NaOH. The ylide is generated and reacts at the interface, which can minimize the exposure of the aldehyde to high concentrations of aqueous base, thereby reducing the risk of the Cannizzaro side reaction.[11]

-

Materials:

-

Benzyltriphenylphosphonium chloride (1.2 equivalents)

-

4-Fluorobenzaldehyde (1.0 equivalent)

-

Dichloromethane (DCM)

-

50% aqueous Sodium Hydroxide (NaOH) solution (5-10 equivalents)

-

Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 eq) and 4-fluorobenzaldehyde (1.0 eq). Add DCM and stir the mixture vigorously.[11]

-

Reaction: Slowly add the 50% aqueous NaOH solution dropwise to the rapidly stirred reaction mixture. A color change is typically observed.

-

Continue to stir vigorously at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the 4-fluorostilbene product and triphenylphosphine oxide as a byproduct.

-

Aldol Condensation (Claisen-Schmidt Variant)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like fluorinated benzaldehydes) and an enolizable ketone to form an α,β-unsaturated ketone (a chalcone).[14][15] The electron-withdrawing fluorine atom enhances the electrophilicity of the aldehyde, making it an excellent reaction partner.[14] Both traditional solvent-based and environmentally friendly solvent-free methods are highly effective.[14][16]

| Ketone | Catalyst | Solvent | Time | Yield (%) | Reference |

| Acetophenone | NaOH | Ethanol | 2-4 h | ~85-95 | [14] |

| Acetophenone | Solid NaOH | None | 5-10 min | ~90-98 | [14] |

| 4'-Methylacetophenone | KOH | Ethanol | 3 h | High | [14] |

| Cyclohexanone | NaOH | Ethanol | 4 h | ~80-90 | [14] |

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a fluorinated benzaldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst (like piperidine or an amine).[1][8] This reaction is highly efficient due to the enhanced electrophilicity of the fluorinated aldehyde.[1] The reaction proceeds through a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product.[1] Mechanochemical (solvent-free grinding) methods have also proven to be highly effective and environmentally benign.[17][18]

Caption: Standard workflow for a Knoevenagel condensation reaction.[1]

Spectroscopic Characterization

Accurate characterization of fluorinated benzaldehydes and their reaction products is essential.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for structural elucidation. Crucially, ¹⁹F NMR is a highly specific and sensitive technique for confirming the presence and chemical environment of fluorine atoms in the molecule.[19][20][21]

-

Mass Spectrometry (MS): Provides accurate molecular weight and fragmentation patterns, which are vital for identity confirmation.[4][22]

-

Infrared (IR) Spectroscopy: Useful for identifying the characteristic C=O stretch of the aldehyde group (typically ~1700 cm⁻¹) and its disappearance or transformation during a reaction.

Conclusion

The presence of fluorine on the benzaldehyde ring is not a passive modification; it is a powerful tool for tuning chemical reactivity. By increasing the electrophilicity of the aldehyde's carbonyl carbon, fluorine substitution facilitates a broad range of nucleophilic additions and related transformations that are fundamental to modern organic synthesis. For professionals in drug discovery and materials science, a deep understanding of these principles is crucial for the rational design and efficient synthesis of novel, high-value fluorinated molecules. This guide provides the foundational knowledge and practical protocols to effectively harness the unique reactivity of fluorinated benzaldehydes.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. magritek.com [magritek.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

solubility of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in common organic solvents

An In-depth Technical Guide to the Solubility of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the physicochemical properties of the compound, outlines a detailed experimental protocol for solubility determination, and discusses the theoretical underpinnings of its solubility based on intermolecular forces. Furthermore, practical guidance on solvent selection for applications such as chemical reactions and purification is provided. While specific quantitative solubility data for this compound is not widely published, this guide offers a robust methodology for its empirical determination and rationalization.

Introduction: The Significance of Solubility in Chemical Applications

This compound is a fluorinated aromatic aldehyde with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceuticals and materials science.[1][2][3] The solubility of a compound is a critical physical property that dictates its utility in various applications. Understanding the solubility of this compound in different organic solvents is paramount for:

-

Reaction Chemistry: Ensuring that reactants are in the same phase for efficient and complete chemical reactions.

-

Purification: Selecting appropriate solvents for crystallization, extraction, and chromatography.[4][5][6]

-

Formulation: Developing stable and effective formulations in drug discovery and materials science.

This guide will provide the necessary theoretical and practical knowledge to approach the solubility determination of this compound systematically and with scientific rigor.

Physicochemical Properties of this compound

A foundational understanding of the compound's physicochemical properties is essential to predict its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | [9][10] |

| Molecular Weight | 222.14 g/mol | [2][3][9][10] |

| Appearance | Colorless to light yellow/orange clear liquid | [11] |

| Density | 1.343 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 227 °C | [1][2][3] |

| Refractive Index (n20/D) | 1.46 | [1][2][3] |

The structure of this compound features a moderately polar benzaldehyde group and a polar tetrafluoroethoxy group attached to a nonpolar benzene ring. This combination of polar and nonpolar moieties suggests that its solubility will be nuanced and highly dependent on the chosen solvent. The presence of the electronegative fluorine and oxygen atoms introduces significant polarity.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Based on its structure, this compound can participate in the following intermolecular interactions:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) in the aldehyde and the C-F and C-O bonds in the tetrafluoroethoxy group create significant dipole moments.

-

London Dispersion Forces: Present in all molecules, these forces will be more significant with larger, more polarizable electron clouds.

-

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms of the ether and aldehyde groups can act as hydrogen bond acceptors.

Therefore, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents.

Experimental Determination of Solubility

Materials and Equipment

-

This compound (>97% purity)

-

A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Calibrated pipettes and syringes

Step-by-Step Experimental Protocol

-

Solvent Selection: Choose a range of solvents with varying polarities.[12][13][14][15]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. An excess is crucial to ensure saturation.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a few hours to allow any undissolved solute to settle.

-

For finely dispersed solids, centrifugation can be used to achieve clear separation.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of the dissolved solute.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the solute in the saturated solution.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Visual Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Predicted Solubility Profile and Data Presentation

While experimental data is pending, a qualitative prediction of solubility can be made based on solvent polarity.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | Mismatch in polarity. |

| Toluene | Nonpolar | Moderate | Aromatic ring interaction may enhance solubility. |

| Dichloromethane | Polar Aprotic | High | Favorable dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity and hydrogen bond accepting ability. |

| Acetone | Polar Aprotic | Very High | Strong dipole-dipole interactions and hydrogen bond acceptor. |

| Ethanol | Polar Protic | Moderate to High | Can act as a hydrogen bond donor to the solute's acceptor sites. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, but higher polarity may slightly decrease solubility of the nonpolar part. |

| Water | Polar Protic | Very Low | The large nonpolar and fluorinated portion of the molecule will likely make it immiscible.[16] |

Disclaimer: The data in Table 2 is a prediction based on chemical principles and should be confirmed by experimental measurement.

Practical Applications of Solubility Data

The experimentally determined solubility data is invaluable for making informed decisions in a laboratory setting.

Solvent Selection for Chemical Synthesis

For a reaction involving this compound, an ideal solvent would dissolve all reactants to a sufficient concentration at the desired reaction temperature. A solvent with high solubility for the starting material, such as acetone or ethyl acetate, would likely be a good starting point.

Solvent Selection for Purification by Crystallization

An effective crystallization solvent should exhibit high solubility at an elevated temperature and low solubility at a lower temperature.[5][6] This differential solubility allows for the recovery of the pure compound upon cooling. A solvent pair, such as ethanol/water or toluene/hexane, might be effective if a single solvent does not provide the desired solubility profile.

Decision-Making Flowchart for Solvent Selection

Caption: Decision-making process for solvent selection.

Safety and Handling

This compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

While specific, publicly available solubility data for this compound is scarce, this technical guide provides a comprehensive roadmap for its determination and application. By understanding the compound's physicochemical properties and the theoretical principles of solubility, researchers can make informed predictions. The detailed experimental protocol offers a clear path to generating reliable quantitative data. This information is critical for optimizing reaction conditions, developing effective purification strategies, and advancing the potential applications of this versatile fluorinated compound.

References

- 1. This compound | 35295-36-4 [chemicalbook.com]

- 2. 4-(1,1,2,2-四氟乙氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound , >97.0%(GC) , 35295-36-4 - CookeChem [cookechem.com]

- 4. chem.ws [chem.ws]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 10. lab-chemicals.com [lab-chemicals.com]

- 11. This compound | 35295-36-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. uhplcs.com [uhplcs.com]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. scribd.com [scribd.com]

- 16. fishersci.com [fishersci.com]

commercial availability and suppliers of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

An In-depth Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde for Advanced Research

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorination can profoundly influence a molecule's physicochemical and biological properties, enhancing metabolic stability, binding affinity, lipophilicity, and bioavailability. Within this context, this compound emerges as a highly valuable and versatile synthetic intermediate.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound (CAS No. 35295-36-4), focusing on its commercial availability, physicochemical properties, synthetic utility, and safe handling. The unique combination of a reactive aldehyde "handle" and a metabolically robust tetrafluoroethoxy group makes this compound a key building block for creating novel pharmaceuticals and advanced materials.

A-Level Technical Guide to the Applications of 1,1,2,2-Tetrafluoroethoxy Benzaldehydes in Modern Chemistry

This guide provides an in-depth exploration of tetrafluoroethoxy benzaldehydes, a class of chemical intermediates gaining significant traction in the fields of medicinal chemistry, agrochemicals, and materials science. We will delve into the unique physicochemical properties conferred by the tetrafluoroethoxy moiety, examine synthetic pathways, and present detailed applications, supported by experimental protocols and mechanistic insights. Our focus is to deliver not just a review of the literature, but a practical, field-proven perspective for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of the Tetrafluoroethoxy Group

At its core, a tetrafluoroethoxy benzaldehyde is an aromatic aldehyde functionalized with a -OCHF₂CF₂H group. This seemingly subtle addition is a strategic decision in molecular design, primarily because the tetrafluoroethoxy group acts as a powerful modulator of key molecular properties. Unlike more common alkoxy groups like methoxy (-OCH₃) or even the popular trifluoromethoxy (-OCF₃) group, the 1,1,2,2-tetrafluoroethoxy group offers a distinct combination of lipophilicity, metabolic stability, and electronic effects.[1][2]

The aldehyde functionality, a versatile chemical handle, serves as a gateway for a multitude of chemical transformations, allowing for the incorporation of this fluorinated motif into complex molecular scaffolds.[3][4] This combination makes tetrafluoroethoxy benzaldehydes highly valuable building blocks for creating novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[5][6]

Physicochemical Properties & Rationale for Use

The decision to incorporate a tetrafluoroethoxy group is driven by the predictable and advantageous changes it imparts to a parent molecule. These changes are rooted in the fundamental properties of the carbon-fluorine bond.

Key Physicochemical Advantages:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the tetrafluoroethoxy group exceptionally resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[7][8] Replacing a metabolically labile group (like a methoxy or benzyloxy group) with a tetrafluoroethoxy moiety can block common metabolic pathways, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][7]

-

Modulation of Lipophilicity: Fluorination generally increases lipophilicity (the ability to dissolve in fats and lipids), which can enhance a drug's ability to cross cell membranes. The tetrafluoroethoxy group provides a significant lipophilic contribution, which can be fine-tuned to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][9]

-

Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms in the tetrafluoroethoxy group can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms. This modulation can be critical for optimizing a drug's solubility, receptor binding affinity, and pharmacokinetic properties.[10]

-

Conformational Control: The steric bulk of the tetrafluoroethoxy group can influence the conformation of a molecule, locking it into a more bioactive shape for interacting with a biological target.

The following diagram illustrates the influence of the tetrafluoroethoxy group on key drug properties.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]

- 5. nbinno.com [nbinno.com]

- 6. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. The introduction of the tetrafluoroethoxy group onto an aromatic aldehyde framework presents unique stereoelectronic challenges and opportunities that are critical for its application in drug discovery and materials science. This document synthesizes foundational principles of stereoelectronics, particularly the gauche effect in fluorinated systems, with proposed experimental and computational workflows for a rigorous characterization of this molecule. We will explore the expected conformational landscape, the rotational barriers of key dihedral angles, and the spectroscopic signatures that would confirm its structural and conformational properties. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structure-property relationships in fluorinated aromatic compounds.

Introduction and Molecular Overview

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol [1][2]. Its structure, characterized by a benzaldehyde core functionalized at the para position with a tetrafluoroethoxy (-OCF₂CHF₂) group, is of significant interest due to the profound impact of fluorine substitution on molecular properties such as lipophilicity, metabolic stability, and binding affinity in biological systems[1][2]. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its interactions in a biological or material context.

The key structural features that dictate the molecule's conformation are the rotational degrees of freedom around the Ar-O, O-CF₂, and CF₂-CHF₂ bonds. The presence of four fluorine atoms in the ethoxy tail introduces significant stereoelectronic effects that are expected to govern the conformational preferences of this flexible chain.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [1] |

| CAS Number | 35295-36-4 | |

| Boiling Point | 227 °C | [3] |

| Density | 1.343 g/mL at 25 °C | [3] |